

Technical Guide: Physicochemical Profiling & Applications of 3'-Chloro-biphenyl-3-methanamine

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Compound of Interest

Compound Name: 3'-Chloro-biphenyl-3-methanamine

Cat. No.: B7844039

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Executive Summary & Chemical Identity[1]

3'-Chloro-biphenyl-3-methanamine is a privileged structural motif in medicinal chemistry, serving as a critical biaryl scaffold for fragment-based drug discovery (FBDD). It combines a lipophilic biphenyl core with a polar, basic primary amine "warhead," making it an ideal linker or terminal group for exploring hydrophobic pockets in GPCRs and Kinases.

This guide provides a comprehensive physicochemical analysis, a robust synthetic route, and handling protocols designed to ensure experimental reproducibility.

Chemical Identifiers[2][3][4][5][6]

Property	Detail
IUPAC Name	(3'-chloro[1,1'-biphenyl]-3-yl)methanamine
Common Name	3-(Aminomethyl)-3'-chlorobiphenyl
Molecular Formula	C ₁₃ H ₁₂ ClN
Molecular Weight	217.69 g/mol
SMILES	<chem>NCC1=CC=CC(C2=CC=CC(Cl)=C2)=C1</chem>
Structure Type	Biaryl Primary Amine

Physicochemical Properties (In Silico & Empirical)

The following data aggregates calculated consensus values (cLogP) and structural derivation. Due to the specific isomeric nature, experimental values may vary by batch/polymorph; these values serve as the baseline for experimental design.

Core Property Table

Property	Value (Consensus)	Experimental Context
LogP (Lipophilicity)	3.4 – 3.7	High lipophilicity due to the biphenyl/chloro system, modulated slightly by the amine.
pKa (Basic)	9.1 ± 0.3	Typical benzylamine range. The meta-chloro/phenyl group exerts a weak electron-withdrawing inductive effect (-I), slightly lowering pKa vs. benzylamine (9.5).
TPSA	26.02 Å ²	Polar surface area is dominated solely by the -NH ₂ group; indicates high membrane permeability.
H-Bond Donors	2	From the primary amine (-NH ₂).
H-Bond Acceptors	1	From the primary amine (-N).
Rotatable Bonds	2	The C-C biphenyl bond and the C-N exocyclic bond.
Solubility (pH 7.4)	< 0.1 mg/mL	Poor aqueous solubility in free base form.
Solubility (pH 2.0)	> 10 mg/mL	Highly soluble as the hydrochloride salt (R-NH ₃ ⁺ Cl ⁻).

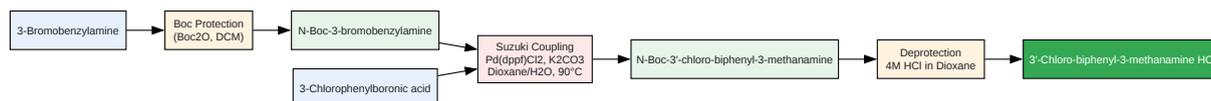
Structural Analysis & ADME Implications

- **Blood-Brain Barrier (BBB) Permeability:** With a $\text{LogP} > 3$ and $\text{TPSA} < 90 \text{ \AA}^2$, this molecule is predicted to be CNS active. It will readily cross the BBB unless actively effluxed.
- **Metabolic Liability:** The biphenyl ring system is prone to Phase I oxidation (hydroxylation) by CYP450 isoforms (likely CYP2C9 or CYP3A4) at the unsubstituted para-positions. The primary amine is susceptible to MAO (Monoamine Oxidase) deamination.
- **Lipophilic Ligand Efficiency (LLE):** The chlorine atom at the 3'-position adds significant lipophilicity (approx. +0.7 log units) and metabolic stability (blocking the meta-position) compared to the unsubstituted biphenyl.

Validated Synthetic Protocol

To ensure high fidelity and avoid catalyst poisoning by the free amine, a Suzuki-Miyaura Coupling using a protected amine intermediate is the recommended "Self-Validating" workflow.

Synthesis Logic (Graphviz)



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Caption: Step-wise synthesis protecting the amine to prevent Pd-catalyst coordination.

Detailed Methodology

Step 1: Protection (If starting from amine)

- Dissolve 3-bromobenzylamine (1.0 eq) in DCM.
- Add Di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) and Triethylamine (1.5 eq).

- Stir at RT for 4 hours. Wash with 1M HCl, then Brine. Dry over Na₂SO₄.^[1]
- Checkpoint: Confirm disappearance of amine peak via TLC/LCMS.

Step 2: Suzuki-Miyaura Coupling

- Reactants: Combine N-Boc-3-bromobenzylamine (1.0 eq) and 3-chlorophenylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1 ratio).
- Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) and K₂CO₃ (3.0 eq).
- Conditions: Degas with Nitrogen for 10 mins. Heat to 90°C for 12 hours.
- Work-up: Filter through Celite. Extract with EtOAc.^[1] Purify via Flash Chromatography (Hexane/EtOAc).
- Why this catalyst? Pd(dppf)Cl₂ is robust against the steric bulk of biphenyls and tolerates the chlorine substituent well without oxidative addition into the C-Cl bond (which is stronger than C-Br).

Step 3: Deprotection & Salt Formation

- Dissolve intermediate in minimal Dioxane.
- Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.
- Precipitate forms. Filter and wash with cold ether.
- Result: **3'-Chloro-biphenyl-3-methanamine Hydrochloride** (White Solid).

Handling, Stability & Analytics

Storage & Stability

- Free Base: The free amine is an oil or low-melting solid. It is hygroscopic and will absorb CO₂ from the air to form carbamates. Store under Argon.
- HCl Salt: Stable, high-melting solid. Recommended for long-term storage.

- Oxidation: Slowly oxidizes to the imine/aldehyde if exposed to light/air over months. Store in amber vials at -20°C.

Analytical Characterization Protocols

Protocol A: pKa Determination (Potentiometric)

- Method: Potentiometric titration using a glass electrode.
- Solvent: Due to low water solubility, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
- Standard: Calibrate against a benzylamine standard (pKa ~9.33).

Protocol B: LogP Measurement (HPLC)

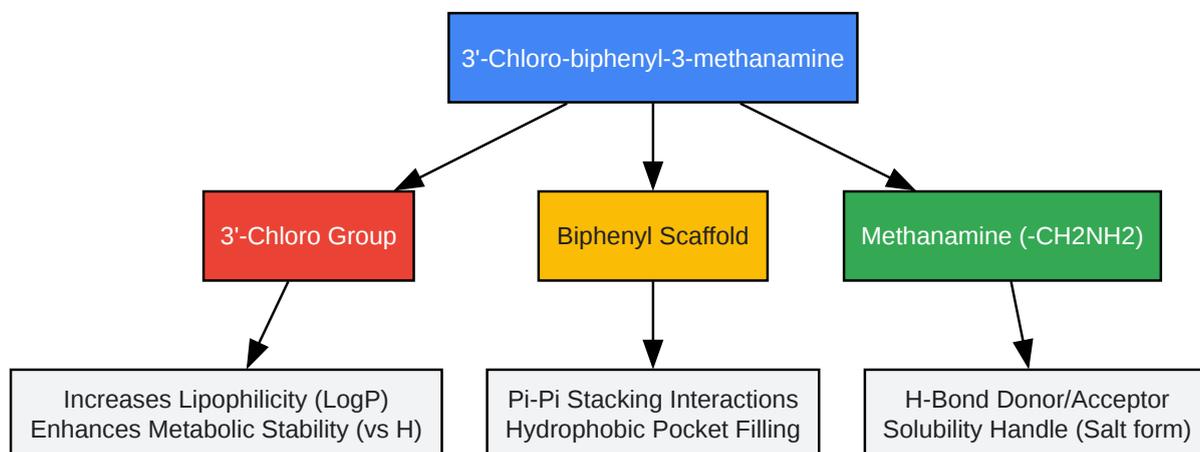
- Method: Reversed-phase HPLC retention time correlation.
- Column: C18 (ODS).
- Mobile Phase: Methanol/Water (buffered to pH 7.4 to ensure neutral species, though amine will be partially ionized; pH 10.0 is better for free base LogP).
- Reference Standards: Toluene, Ethylbenzene, Propylbenzene.

Applications in Drug Discovery

This molecule acts as a "linker-fragment" in FBDD.

- Kinase Inhibitors: The biphenyl system fits into the hydrophobic back-pocket (gatekeeper region), while the amine forms hydrogen bonds with the hinge region or catalytic lysine (e.g., p38 MAP kinase inhibitors often feature biphenyl-amines).
- GPCR Ligands: Used as a tail group in antagonists for aminergic GPCRs (Dopamine D2, Serotonin 5-HT). The chlorine provides selectivity over unsubstituted analogs.

Structure-Activity Relationship (SAR) Logic



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Caption: Functional dissection of the molecule's pharmacophoric contributions.

References

- PubChem.Compound Summary: 3-Chlorobiphenyl derivatives.[2] National Library of Medicine. Available at: [\[Link\]](#)
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